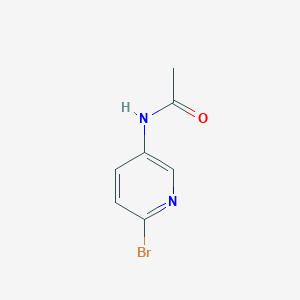

5-Acetamido-2-bromopyridine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(6-bromopyridin-3-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c1-5(11)10-6-2-3-7(8)9-4-6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLPHQBLHUFGOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428405 | |

| Record name | 5-ACETAMIDO-2-BROMOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29958-19-8 | |

| Record name | N-(6-Bromo-3-pyridinyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29958-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-ACETAMIDO-2-BROMOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparations

Direct Synthesis Strategies of 5-Acetamido-2-bromopyridine

Direct synthesis strategies offer a streamlined approach to obtaining this compound. These methods focus on building the molecule from readily available precursors through a minimal number of steps.

Acylation Reactions of 2-Amino-5-bromopyridine (B118841) Precursors

A prevalent and effective method for synthesizing this compound involves the acylation of 2-Amino-5-bromopyridine. This process introduces the acetamido group onto the pyridine (B92270) ring, which already contains the desired bromine substituent.

Acetic anhydride (B1165640) is a widely used and effective acetylating agent for this transformation. nih.govfrontiersin.org The reaction typically involves treating 2-Amino-5-bromopyridine with acetic anhydride, often in the presence of a solvent like acetic acid. The nitrogen atom of the amino group acts as a nucleophile, attacking one of the carbonyl carbons of the acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable acetamido group and acetic acid as a byproduct. One documented procedure involves heating a solution of 2-Amino-5-bromopyridine in a mixture of acetic acid and acetic anhydride at reflux for approximately two hours. Following the reaction, the mixture is cooled and poured into water, leading to the precipitation of the product. The pH is then adjusted to 10 with a sodium hydroxide (B78521) solution to ensure complete precipitation before the solid product is filtered, washed, and dried.

Table 1: Acetic Anhydride Mediated Acetylation of 2-Amino-5-bromopyridine

| Reactant | Reagent | Solvent | Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-5-bromopyridine | Acetic Anhydride | Acetic Acid | Reflux, ~2 hours | This compound | Not specified | |

| 2-Aminopyridine (B139424) | Acetic Anhydride | Acetic Anhydride Solution | Control temperature below 60°C, 1 hour | 2-Acetamidopyridine (B118701) | Not specified | google.com |

| 2-Aminopyridine | Acetic Anhydride | Pyridine | Room Temperature | N-acetyl aminopyridines | Not specified | sci-hub.se |

The efficiency of the acetylation process can be significantly influenced by various reaction parameters. Optimization studies aim to identify the ideal conditions to maximize the yield and purity of this compound. Factors such as the molar ratio of reactants, reaction temperature, and reaction time are critical. For instance, in the acetylation of the related compound 2-aminopyridine, a molar ratio of 1.6:1 for acetic anhydride to 2-aminopyridine under reflux conditions has been reported. researchgate.net While this specific ratio is for a different substrate, it highlights the importance of stoichiometry in achieving high conversion.

Further optimization can involve exploring different solvents and catalysts. While the reaction can proceed without a catalyst, bases like pyridine or 4-(dimethylamino)pyridine (DMAP) are sometimes employed to accelerate the reaction. frontiersin.org Temperature control is also crucial; for example, in the synthesis of 2-acetamidopyridine from 2-aminopyridine and acetic anhydride, the temperature is carefully controlled to remain below 60°C due to the exothermic nature of the reaction. google.com Similarly, optimizing the reaction time is essential to ensure the reaction goes to completion without the formation of unwanted byproducts. For the acetylation of a polysaccharide, for example, it was found that extending the reaction time from 2 to 4 hours significantly increased the degree of substitution, but longer times led to a decrease. nih.gov

Table 2: Optimization Parameters for Acetylation Reactions

| Parameter | Investigated Conditions | Optimal Condition (Example) | Reference |

|---|---|---|---|

| Molar Ratio (Ac₂O:Amine) | Varied ratios | 1.6:1 (for 2-aminopyridine) | researchgate.net |

| Temperature | 45°C, 60°C, 70°C, 80°C | 63.4°C (for polysaccharide acetylation) | nih.govdissertationtopic.net |

| Reaction Time | 2h, 2.5h, 3.5h, 4h | 4 hours (for polysaccharide acetylation) | nih.govdissertationtopic.net |

| Solvent | Acetic Acid, Pyridine, Dichloromethane | Not specified | sci-hub.seacs.org |

| Catalyst | None, Pyridine, DMAP | Not specified | frontiersin.org |

Halogenation of Acetamidopyridine Derivatives

An alternative synthetic route to this compound involves the direct halogenation of an acetamidopyridine precursor, namely 2-Acetamidopyridine. This strategy introduces the bromine atom at the desired position on the pyridine ring.

Achieving high regioselectivity in the halogenation of pyridines can be challenging due to the electronic nature of the pyridine ring. chemrxiv.org Research has focused on developing more selective methods to avoid the formation of isomeric byproducts. One approach involves the use of specific catalyst systems. For instance, a green and sustainable protocol for the selective oxidative halogenation of various compounds, including N-acetyl aminopyridines, has been developed using sodium halides (NaX) as the halogen source and Oxone as an oxidant. sci-hub.seresearchgate.net This method offers an environmentally benign alternative to traditional halogenation techniques. Another strategy involves using Selectfluor in the presence of lithium chloride (LiCl) or lithium bromide (LiBr) for the regioselective chlorination or bromination of 2-aminopyridines. rsc.org The regioselectivity in this case is highly dependent on the substituent pattern on the pyridine ring. rsc.org These advanced methods aim to provide higher yields of the desired 5-bromo isomer while minimizing the formation of other halogenated products. sci-hub.seresearchgate.netrsc.org

Precursor Synthesis Routes Focusing on 2-Amino-5-bromopyridine

The principal route to 2-Amino-5-bromopyridine involves the direct electrophilic bromination of 2-Aminopyridine. The activating, ortho-para directing nature of the amino group makes the pyridine ring susceptible to electrophilic attack. However, controlling the position of bromination and preventing the formation of multiple brominated species are key challenges.

The direct bromination of 2-Aminopyridine is a common yet nuanced process. The choice of brominating agent and reaction conditions significantly influences the outcome, particularly the regioselectivity and the formation of by-products.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of various aromatic and heterocyclic compounds, including 2-Aminopyridine. lookchem.com It serves as a source of electrophilic bromine, often under milder conditions than using molecular bromine. organic-chemistry.org

A notable method involves dissolving 2-Aminopyridine in acetone (B3395972) and treating it with NBS. In one patented process, this reaction was conducted by cooling the acetone solution to -8°C and slowly adding a solution of NBS in acetone over approximately one hour. google.com After a two-hour reaction period, the solvent is removed, and the resulting solid is purified by recrystallization from 80% ethanol. This procedure reportedly yields white, granular crystals of 2-Amino-5-bromopyridine with a high yield and purity. google.com However, a significant challenge in this stage is the potential for over-bromination, leading to the formation of 2-amino-3,5-dibromopyridine (B40352) as a major by-product, which can complicate the purification process. ijssst.info

Table 1: NBS-Mediated Bromination of 2-Aminopyridine

| Parameter | Condition/Value | Source |

| Starting Material | 2-Aminopyridine | google.com |

| Brominating Agent | N-Bromosuccinimide (NBS) | google.comijssst.info |

| Solvent | Acetone | google.comijssst.info |

| Temperature | -8°C to room temperature | google.com |

| Molar Ratio (Substrate:NBS) | 1:1 | google.com |

| Reported Yield | 95% | google.com |

| Reported Purity | 99.0% | google.com |

| Key By-product | 2-Amino-3,5-dibromopyridine | ijssst.info |

Bromination of 2-Aminopyridine

Utilization of Phenyltrimethylammonium Tribromide as a Brominating Agent

Phenyltrimethylammonium tribromide (PTAT) has emerged as an effective and highly selective brominating agent for 2-Aminopyridine. patsnap.com It is considered a mild reagent that provides excellent regioselectivity for the 5-position, thereby minimizing the formation of undesired isomers. smolecule.comgoogle.com

The reaction is typically carried out by mixing 2-Aminopyridine and PTAT in a solvent such as chloroform (B151607) or dichloromethane. patsnap.comsmolecule.com The process proceeds under mild temperature conditions, generally between 20-50°C, for a duration of 1 to 3 hours. google.com A patent describing this method specifies stirring the components at 25-30°C for 2 hours. patsnap.com The workup involves washing the reaction mixture with a saturated sodium chloride solution, separating the organic layer, drying it with anhydrous sodium sulfate, and removing the solvent. The crude product is then purified by recrystallization from benzene (B151609) to yield a yellow solid. patsnap.com This approach is advantageous as it avoids corrosive reagents like liquid bromine and significantly reduces the generation of the 3-bromo and 3,5-dibromo by-products. patsnap.comsmolecule.com

Table 2: Bromination of 2-Aminopyridine using PTAT

| Parameter | Condition/Value | Source |

| Starting Material | 2-Aminopyridine | patsnap.comgoogle.com |

| Brominating Agent | Phenyltrimethylammonium Tribromide (PTAT) | patsnap.comsmolecule.com |

| Solvent | Chloroform or Dichloromethane | patsnap.comsmolecule.comgoogle.com |

| Temperature | 20-50°C (preferably 30°C) | google.com |

| Reaction Time | 1-3 hours | google.com |

| Molar Ratio (Substrate:PTAT) | 0.7-1.4 | google.com |

| Reported Yield | 78% | patsnap.com |

Control of Regioselectivity and Minimization of By-product Formation

Controlling regioselectivity is paramount in the synthesis of 2-Amino-5-bromopyridine. The amino group at the 2-position strongly activates the pyridine ring towards electrophilic substitution, primarily at the 3- and 5-positions. When using highly reactive brominating agents like molecular bromine (Br₂), a mixture of 2-Amino-5-bromopyridine and the by-product 2-Amino-3,5-dibromopyridine is often formed. googleapis.comresearchgate.net The formation of this dibrominated impurity can significantly lower the yield of the desired product to as low as 62% and necessitates tedious purification steps, such as washing with petroleum ether. googleapis.comorgsyn.org

Several strategies are employed to enhance regioselectivity and minimize by-products:

Use of Mild, Selective Reagents : As discussed, agents like Phenyltrimethylammonium Tribromide (PTAT) show high selectivity for the 5-position, largely circumventing the formation of the 3-bromo and 3,5-dibromo isomers. patsnap.comgoogle.com

Reaction Conditions : Careful control of temperature and molar ratios of reactants is crucial. For instance, maintaining a precise molar ratio of 2-aminopyridine to the brominating agent can help suppress dibromination. smolecule.com

To circumvent the challenges of direct bromination, multi-step syntheses are often employed. A common pathway involves the protection of the amino group of 2-aminopyridine, followed by bromination and subsequent deprotection. researchgate.net

The synthesis is typically initiated by reacting 2-Aminopyridine with acetic anhydride to form 2-Acetamidopyridine. googleapis.comresearchgate.net This protected intermediate is then subjected to bromination. The bromination of 2-Acetamidopyridine can be achieved with reagents like bromine water. googleapis.com The final step is the hydrolysis of the acetamido group, usually with a strong base like sodium hydroxide, to afford the target intermediate, 2-Amino-5-bromopyridine. researchgate.net This sequence offers better control over the reaction's regioselectivity, although it increases the number of synthetic operations. google.com

Large-Scale Synthesis and Process Optimization for this compound

The direct synthesis of this compound is most efficiently achieved through the acetylation of 2-Amino-5-bromopyridine. This transformation is well-suited for large-scale production due to its straightforward nature.

A patented, scalable procedure involves heating a solution of 2-Amino-5-bromopyridine in a mixture of acetic acid and acetic anhydride at reflux for approximately two hours. After cooling, the reaction mixture is poured into water. The pH is then adjusted to 10 with a 50% sodium hydroxide solution, causing the product to precipitate. The resulting solid is collected by filtration, washed with water, and dried to yield this compound as a white solid.

The feasibility of producing this compound on a large scale is further supported by process research on its derivatives. For example, a reliable multi-kilogram scale synthesis of 2-Acetamido-5-vinylpyridine has been developed, which uses 2-Acetamido-5-bromopyridine (B57907) as the starting material in a Heck reaction. acs.orgacs.org The optimization of this downstream process, involving catalyst systems and reaction conditions for a 46.5 mole scale reaction, underscores the industrial viability and availability of this compound as a key starting material. acs.org

Development of Multikilogram-Scale Preparations

While specific literature detailing a multikilogram-scale synthesis of this compound is not extensively published, the industrial approach can be inferred from scalable syntheses of its precursors and isomers. The primary route to this compound on a large scale would likely involve the acetylation of 2-amino-5-bromopyridine.

The synthesis of the precursor, 2-amino-5-bromopyridine, has been addressed in scalable processes. A significant challenge in the bromination of 2-aminopyridine is the formation of the 2-amino-3,5-dibromopyridine byproduct. google.com To circumvent this, a common industrial strategy is to protect the amino group via acetylation prior to bromination. This approach, however, can still lead to the formation of dibromo impurities. heteroletters.org A scalable method for preparing 2,5-dibromopyridine (B19318) from 2-aminopyridine has been developed, which involves the formation of 2-amino-5-bromopyridine as an intermediate and includes methods for the removal of the dibromo impurity, suggesting the feasibility of producing the precursor on a large scale. heteroletters.org

A reliable multikilogram-scale synthesis has been reported for the isomeric 2-Acetamido-5-vinylpyridine, which starts from 2-acetamido-5-bromopyridine. acs.orgacs.org This process, carried out on a 46.5 mole scale, demonstrates the feasibility of handling large quantities of acetamido-bromopyridine derivatives under industrial conditions. acs.orgacs.org The reaction employed a Heck ethylenation, showcasing the use of palladium catalysis in the large-scale modification of such pyridines. acs.orgacs.org

The acetylation of 2-aminopyridine derivatives is a well-established and scalable reaction. A method for preparing 2-acetamido-5-aminopyridine (B1225344) involves dissolving 2-aminopyridine in acetic acid solution, a process that is amenable to large-scale production. google.com

A key patent highlights a method for producing 2-acylamino-5-halogenopyridines by reacting a 2-acylaminopyridine with bromine in an alkaline buffer solution. This method is designed to promote the desired nucleus bromination and prevent the formation of undesirable salts, yielding the 2-acylamino-5-bromopyridine with high selectivity. google.com This approach is particularly suited for industrial-scale production due to its control over byproduct formation. google.com

| Precursor/Isomer | Scale of Synthesis | Key Process Details | Reported Yield |

| 2-Acetamido-5-vinylpyridine | 46.5 mole | Heck ethylenation of 2-acetamido-5-bromopyridine. acs.orgacs.org | 71.6% acs.orgacs.org |

| 2-Amino-5-bromopyridine | Not specified | Bromination of 2-aminopyridine with byproduct formation. google.com | 62% (due to byproduct) google.com |

| 2,5-dibromopyridine | Scalable process | Starts from 2-aminopyridine, with 2-amino-5-bromopyridine as an intermediate. heteroletters.org | ~83% overall from 2-aminopyridine. heteroletters.org |

Assessment of Industrial Feasibility and Scalability Considerations

The industrial feasibility of producing this compound is contingent on several factors, including the cost and availability of starting materials, the efficiency and safety of the synthetic process, and the ease of purification of the final product.

The starting material, 2-aminopyridine, is a readily available and relatively inexpensive commodity chemical. The primary synthetic routes to this compound are the bromination of 2-acetamidopyridine or the acetylation of 2-amino-5-bromopyridine.

Route 1: Bromination of 2-acetamidopyridine This route offers the advantage of introducing the bromo group at a later stage. However, controlling the regioselectivity of the bromination to favor the 5-position over the 3-position is a critical challenge. The use of an alkaline buffer system, as previously mentioned, appears to be a viable solution for industrial-scale production by minimizing the formation of the 2-acylaminopyridinium-HBr3 salt and favoring the desired 2-acylamino-5-bromopyridine. google.com

Route 2: Acetylation of 2-amino-5-bromopyridine This route relies on the availability of 2-amino-5-bromopyridine. The synthesis of this precursor from 2-aminopyridine has been shown to be scalable, although purification from the dibrominated byproduct is a necessary step. google.comheteroletters.org The subsequent acetylation is generally a high-yielding and straightforward reaction to implement on a large scale.

From a scalability perspective, both routes present manageable challenges. The handling of bromine in large quantities requires specialized equipment and safety protocols. The purification of the final product to remove isomeric impurities and starting materials is crucial and would likely involve crystallization. The development of continuous flow processes could offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of bromopyridine derivatives. sci-hub.se

Catalyst and Reagent System Optimization for Industrial Application

The optimization of catalyst and reagent systems is paramount for the cost-effective and sustainable industrial production of this compound.

For the bromination of 2-acetamidopyridine, the choice of brominating agent and reaction conditions is critical. While elemental bromine is effective, its handling on a large scale is hazardous. N-Bromosuccinimide (NBS) is a solid, safer alternative that can be used for the regioselective bromination of activated aromatic compounds. researchgate.net The optimization of the solvent system is also important; acetonitrile (B52724) has been identified as a good solvent for the bromination of protected aminopyridines, minimizing byproduct formation. heteroletters.org The use of an alkaline buffer, such as a phosphate (B84403) buffer, has been shown to be effective in controlling the pH and improving the selectivity of the bromination reaction. google.com

In the context of the isomer, 2-acetamido-5-bromopyridine, which is used in subsequent palladium-catalyzed cross-coupling reactions, significant optimization of the catalyst system has been performed. For the Heck reaction to produce 2-acetamido-5-vinylpyridine, a catalyst system comprising palladium acetate (B1210297), tri-o-tolylphosphine (B155546), and BINAP was found to be optimal. acs.orgacs.org The purity of the phosphine (B1218219) ligand was identified as a critical parameter affecting the reaction time. acs.orgacs.org

While the synthesis of this compound itself may not directly involve a catalyst, the optimization of reagents is crucial. For the acetylation of 2-amino-5-bromopyridine, acetic anhydride is a common and effective reagent. researchgate.net The reaction is typically carried out in the presence of a base to neutralize the acetic acid byproduct. The choice of base and solvent can influence the reaction rate and the ease of product isolation.

| Reaction Step | Reagent/Catalyst System | Optimization Goal | Key Findings |

| Bromination of 2-acetamidopyridine | Bromine in alkaline buffer google.com | Improve regioselectivity, minimize byproducts. | Prevents formation of HBr3 salt, high selectivity for 5-bromo isomer. google.com |

| Bromination of protected aminopyridine | N-Bromosuccinimide (NBS) in acetonitrile heteroletters.org | Safer alternative to Br2, control byproducts. | Acetonitrile reduces byproduct formation compared to other solvents. heteroletters.org |

| Heck reaction of 2-acetamido-5-bromopyridine | Pd(OAc)2, tri-o-tolylphosphine, BINAP acs.orgacs.org | High yield and efficiency on a large scale. | Purity of phosphine ligand is critical for reaction time. acs.orgacs.org |

| Acetylation of 2-amino-5-bromopyridine | Acetic anhydride researchgate.net | High conversion, ease of scale-up. | A standard and efficient method for acetylation. researchgate.net |

Reactivity Profiles and Transformative Chemical Reactions

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and 5-Acetamido-2-bromopyridine is a valuable substrate in this regard. researchgate.net The palladium-catalyzed Suzuki-Miyaura and Heck couplings are particularly notable for their ability to introduce new aryl and vinyl groups, respectively, onto the pyridine (B92270) core.

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a widely used method for the synthesis of biaryl and heterobiaryl compounds. mdpi.comnumberanalytics.com This reaction is of great importance in the synthesis of natural products, pharmaceuticals, and advanced materials. numberanalytics.comresearchgate.net

This compound readily participates in Suzuki-Miyaura coupling reactions with a variety of arylboronic acids to yield the corresponding 5-acetamido-2-arylpyridines. mdpi.comnih.gov These biaryl structures are significant scaffolds in medicinal chemistry and materials science. researchgate.netorganic-chemistry.org For instance, the coupling of this compound with different arylboronic acids has been shown to produce a range of novel pyridine derivatives in moderate to good yields. mdpi.comnih.gov The reaction tolerates a wide array of functional groups on the arylboronic acid partner, making it a versatile method for generating molecular diversity. mdpi.com

A study on the synthesis of novel pyridine-based derivatives utilized N-(5-bromo-2-methylpyridin-3-yl)acetamide, a compound structurally similar to this compound, in Suzuki cross-coupling reactions with various arylboronic acids. mdpi.com The resulting biaryl compounds were obtained in yields ranging from moderate to good, demonstrating the feasibility of this transformation. mdpi.com

| Arylboronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | N-(5-phenyl-2-methylpyridin-3-yl)acetamide | 78 |

| 4-Methylphenylboronic acid | N-(5-(p-tolyl)-2-methylpyridin-3-yl)acetamide | 82 |

| 4-Methoxyphenylboronic acid | N-(5-(4-methoxyphenyl)-2-methylpyridin-3-yl)acetamide | 85 |

| 4-Chlorophenylboronic acid | N-(5-(4-chlorophenyl)-2-methylpyridin-3-yl)acetamide | 75 |

The choice of catalyst and ligand is crucial for the success of the Suzuki-Miyaura coupling. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a commonly employed and effective catalyst for these reactions involving bromopyridine derivatives. mdpi.comnih.gov The phosphine (B1218219) ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle, which include oxidative addition, transmetalation, and reductive elimination. numberanalytics.comdiva-portal.org

The oxidative addition of the aryl bromide to the Pd(0) complex is the initial and often rate-determining step. diva-portal.org The electron-withdrawing nature of the acetamido group at the 5-position can influence the rate of this step. smolecule.com Following oxidative addition, transmetalation occurs where the organic group from the organoboron reagent is transferred to the palladium(II) complex. smolecule.com Finally, reductive elimination yields the desired biaryl product and regenerates the Pd(0) catalyst. diva-portal.org

Research has shown that catalyst systems composed of palladium and dialkylbiphenylphosphino ligands are highly active for the Suzuki-Miyaura coupling of challenging heterocyclic substrates, including those with amino groups, without the need for protecting groups. organic-chemistry.org This highlights the importance of ligand design in overcoming catalyst inhibition and achieving high yields. organic-chemistry.org

Optimizing reaction conditions such as the base, solvent, and temperature is essential for maximizing the yield and selectivity of the Suzuki-Miyaura coupling. researchgate.net Common bases used include potassium carbonate, sodium carbonate, and potassium phosphate (B84403). mdpi.comwikipedia.org The base is crucial for the activation of the organoboron species. numberanalytics.com

A mixture of solvents, such as 1,4-dioxane (B91453) and water, is often employed. mdpi.comnih.gov The presence of water can be beneficial for the reaction, but minimizing its amount can sometimes prevent potential deboronation of the boronic acid. researchgate.netreddit.com The reaction temperature is typically elevated, often in the range of 85-95 °C, to ensure a reasonable reaction rate. mdpi.comnih.gov

In a study focused on the synthesis of a Nav1.8 sodium channel modulator, the potassium fluoride-promoted Suzuki-Miyaura coupling between a bromopyridine derivative and a boronic acid was significantly improved by the addition of water, leading to reliable completion at room temperature in high yield. researchgate.net This demonstrates that careful optimization of each reaction parameter is key to achieving the desired outcome.

The Heck reaction, also known as the Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for the synthesis of substituted alkenes. wikipedia.org

This compound can undergo Heck coupling reactions with various olefins to introduce alkenyl groups at the 2-position of the pyridine ring. An optimized Heck ethylenation of 2-acetamido-5-bromopyridine (B57907), a constitutional isomer of the title compound, has been described using ethylene (B1197577) gas to produce 2-acetamido-5-vinylpyridine. acs.org This process utilized a catalytic system of palladium acetate (B1210297), tri-o-tolylphosphine (B155546), and BINAP as a promoter. acs.org The reaction yielded 71.6% of the vinyl-substituted pyridine adduct on a multikilogram scale. acs.org

While this specific example uses an isomer, the principles are directly applicable to this compound. The reaction would involve the oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination to afford the alkenylated pyridine and regenerate the active catalyst. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 2-Acetamido-5-bromopyridine | Ethylene | Pd(OAc)2, tri-o-tolylphosphine, BINAP | 2-Acetamido-5-vinylpyridine | 71.6 |

Heck Coupling Reactions of this compound

Examination of Catalytic Ligand Combinations (e.g., Tri-o-tolylphosphine and BINAP)

In the realm of palladium-catalyzed cross-coupling reactions, the choice of ligand is crucial for achieving high efficiency and yield. For reactions involving this compound, specific combinations of phosphine ligands have been found to be particularly effective. One notable example is the use of a dual-ligand system composed of tri-o-tolylphosphine and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) in the Heck ethylenation of 2-acetamido-5-bromopyridine. acs.orgacs.org

Research has demonstrated that this unique catalytic combination acts as an effective promoter for the reaction. acs.orgacs.org Tri-o-tolylphosphine serves as the primary ligand, while BINAP, used in smaller, catalytic amounts, appears to act as an additive or promoter, significantly enhancing the reaction's success. acs.orgacs.org The purity of the tri-o-tolylphosphine has been identified as a critical factor; using lower purity phosphine can extend the reaction time threefold. acs.orgacs.org This synergistic effect between the two ligands allows for a reliable and scalable synthesis of the corresponding vinyl-substituted pyridine adduct. acs.orgacs.org Bidentate ligands are the most commonly used type, accounting for 79% of all ligands in cross-coupling reactions. acs.org However, for specific transformations, other ligand types like monodentate or tridentate ligands may be more suitable. acs.org

Influence of Reaction Parameters on Coupling Efficiency

The efficiency of cross-coupling reactions with this compound is highly dependent on various reaction parameters. These include the choice of catalyst, base, solvent, and temperature.

In a specific application, the Heck ethylenation of 2-acetamido-5-bromopyridine was optimized by systematically varying these parameters. acs.orgacs.org The optimal conditions were determined to be 1 mol % of palladium acetate as the catalyst, 3.3 mol % of tri-o-tolylphosphine and 0.25 mol % of BINAP as the ligand system, and 180 mol % of triethylamine (B128534) as the base in acetonitrile (B52724) at 90 °C. acs.orgacs.org This optimized process was successfully carried out on a large scale (46.5 mol), yielding 71.6% of the desired 2-acetamido-5-vinylpyridine. acs.orgacs.org

The following table summarizes the optimized reaction parameters for the Heck ethylenation of 2-acetamido-5-bromopyridine:

| Parameter | Optimal Condition |

| Catalyst | 1 mol % Palladium Acetate |

| Ligand System | 3.3 mol % Tri-o-tolylphosphine, 0.25 mol % BINAP |

| Base | 180 mol % Triethylamine |

| Solvent | Acetonitrile |

| Temperature | 90 °C |

This table illustrates the optimized conditions for the Heck ethylenation of 2-acetamido-5-bromopyridine, leading to a high-yield synthesis of the vinyl-substituted product. acs.orgacs.org

Goldberg Reaction Applications

The Goldberg reaction, a copper-catalyzed amination, provides an effective method for forming C-N bonds. This reaction is particularly useful for the synthesis of various aminopyridine derivatives from halopyridines.

The Goldberg reaction has been successfully applied to the synthesis of 2-alkyl(aryl)aminopyridine amides from 2-bromopyridine (B144113). mdpi.comnih.govresearcher.liferesearchgate.net An efficient and economical process utilizes a catalyst generated in situ from copper(I) iodide (CuI) and 1,10-phenanthroline (B135089). mdpi.comnih.govresearcher.liferesearchgate.net This catalytic system, with a low loading of 0.5–3 mol%, facilitates the coupling of 2-bromopyridine with secondary amides to produce the desired products in high yields. mdpi.comnih.govresearcher.liferesearchgate.net

The reaction conditions can be tailored to the specific amide coupling partner. For instance, when coupling 2-bromopyridine with N-methylformamide, using toluene (B28343) as the solvent with a combination of potassium carbonate and a small amount of potassium phosphate as the base provides excellent yields. mdpi.com For the coupling with N-methylacetamide, a mixed solvent system of 5% t-AmOH in toluene with potassium phosphate as the base was found to be optimal. mdpi.com

The copper-catalyzed amination of 2-bromopyridines has been a subject of extensive study, leading to the development of various effective catalytic systems. The mechanism often involves the oxidative addition of the aryl halide to a copper(I) complex, followed by reductive elimination to form the C-N bond. mdpi.com

In the context of the Goldberg reaction with 2-bromopyridine, ligands play a crucial role. While N,N'-dimethylethylenediamine (DMEDA) is a commonly used ligand in Goldberg reactions, 1,10-phenanthroline has been found to be more effective for less reactive or sterically hindered secondary amides. mdpi.comresearchgate.net

Furthermore, a modification of the Goldberg reaction allows for a one-pot synthesis of 2-alkyl(aryl)aminopyridines. mdpi.comnih.govresearcher.liferesearchgate.net This is achieved by using a secondary N-alkyl(aryl)formamide as the starting material, where the intermediate formamide (B127407) is cleaved in situ by methanolysis or hydrolysis to yield the final aminopyridine product. mdpi.comnih.govresearcher.liferesearchgate.net This approach is particularly advantageous due to the electron-withdrawing nature of the pyridine ring, which facilitates the cleavage of the acyl group. mdpi.com

Other Advanced Cross-Coupling Methodologies (e.g., Sonogashira, Ullmann-type reactions)

Beyond the previously discussed reactions, this compound is a versatile substrate for other advanced cross-coupling methodologies, including the Sonogashira and Ullmann-type reactions. researchgate.net

The Sonogashira reaction , which forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, is a powerful tool in organic synthesis. mdpi.comscirp.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) co-catalyst. mdpi.com The reaction can be performed under copper-free conditions, which can be advantageous in certain applications to avoid the formation of alkyne homocoupling byproducts. nih.govbeilstein-journals.org The efficiency of the Sonogashira coupling is influenced by factors such as the catalyst, ligands, base, and solvent. nih.govbeilstein-journals.orghes-so.ch For instance, a catalytic system of Pd(OAc)2 and P(p-tol)3 with DBU as the base in THF has been shown to be effective for coupling aryl bromides with 2-methyl-3-butyn-2-ol. beilstein-journals.org

Ullmann-type reactions are copper-catalyzed nucleophilic aromatic substitution reactions that are widely used for the formation of carbon-heteroatom bonds, such as C-O and C-N bonds. organic-chemistry.orgacs.org The classic Ullmann condensation involves the coupling of an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst at elevated temperatures. organic-chemistry.org Modern advancements have led to the development of milder reaction conditions, often employing ligands to enhance the catalyst's activity. organic-chemistry.orgnih.gov For example, an air-stable copper(I)-bipyridyl complex has been shown to be an efficient catalyst for C-O bond formation. organic-chemistry.org Deep eutectic solvents have also emerged as environmentally benign and recyclable reaction media for ligand-free CuI-catalyzed Ullmann amine cross-coupling reactions. nih.gov

The following table provides a brief overview of these cross-coupling reactions:

| Reaction | Bond Formed | Key Reagents |

| Sonogashira | C(sp²) - C(sp) | Aryl/Vinyl Halide, Terminal Alkyne, Pd Catalyst, Cu(I) Co-catalyst (optional) |

| Ullmann | C - Heteroatom (O, N, S) | Aryl Halide, Nucleophile (Alcohol, Amine, Thiol), Cu Catalyst |

This table summarizes the key features of the Sonogashira and Ullmann reactions, highlighting their utility in forming different types of chemical bonds.

Nucleophilic Substitution Reactions of this compound

The bromine atom at the 2-position of the this compound ring is susceptible to nucleophilic substitution. This reactivity allows for the introduction of a wide range of functional groups at this position, making it a valuable intermediate in organic synthesis. smolecule.com

The reactivity of halopyridines towards nucleophilic substitution is dependent on the position of the halogen atom. Halogens at the 2- and 4-positions are generally more readily displaced than those at the 3-position. abertay.ac.uk This is due to the ability of the nitrogen atom in the pyridine ring to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the addition-elimination mechanism. abertay.ac.uk The presence of an electron-withdrawing group, such as the acetamido group at the 5-position, can further activate the ring towards nucleophilic attack.

Common nucleophiles that can displace the bromine atom include amines, alkoxides, and thiols. For example, the reaction of 2-bromopyridine with ammonia (B1221849) or amines under copper catalysis can yield the corresponding 2-aminopyridine (B139424) derivatives. mdpi.comresearchgate.net Similarly, reaction with alkoxides can produce 2-alkoxypyridines. These nucleophilic substitution reactions are fundamental transformations that underscore the utility of this compound as a building block in the synthesis of more complex molecules.

Reduction Reactions

The functional groups present in this compound, namely the acetyl group and the pyridine ring itself, can be targeted by reduction reactions, although the specific reduction of the acetyl group is less commonly reported than its hydrolysis.

The acetamido group (-NHCOCH₃) is a key functional moiety in the molecule. While the carbonyl within this group can theoretically be reduced, the most frequently documented transformation is its complete removal via hydrolysis to reveal the parent amino group.

Hydrolysis of the Acetyl Group: The acetamido group can be readily hydrolyzed under both acidic and alkaline conditions to yield 5-amino-2-bromopyridine. Acidic hydrolysis is well-documented, with reagents like hydrochloric acid or sulfuric acid being effective. google.comgoogle.com This deprotection step is often employed in multi-step syntheses to unmask the amino group for further functionalization. For instance, reports indicate that acidic hydrolysis of 2-acetamido-5-bromopyridine proceeds to give the corresponding amine. google.comgoogle.com Similarly, hydrolysis under basic conditions can also achieve the cleavage of the amide bond. sci-hub.se

The following table outlines conditions reported for the hydrolysis of 2-acetamido-5-bromopyridine.

| Reaction | Reagents | Product | Reference |

|---|---|---|---|

| Acidic Hydrolysis | Hydrochloric acid or Sulfuric acid | 2-Amino-5-bromopyridine (B118841) | google.comgoogle.com |

| Basic Hydrolysis | Base (e.g., NaOH, KOH) | 2-Amino-5-bromopyridine | sci-hub.se |

| Simultaneous Hydrolysis and Nitration | Sulfuric acid / Nitric acid | 2-Amino-3-nitro-5-bromopyridine | google.com |

C-H Bond Activation Strategies Involving Pyridine Rings

Direct C-H bond activation has emerged as a powerful strategy in organic synthesis, allowing for the functionalization of otherwise unreactive C-H bonds, thereby streamlining synthetic routes. nih.gov In the context of this compound, both the pyridine nitrogen and the acetamido group can act as directing groups to guide a metal catalyst to specific C-H bonds on the aromatic ring.

Palladium-catalyzed C-H functionalization is a particularly well-developed field. snnu.edu.cnrsc.org The acetamido group is a known and effective directing group for ortho-C-H activation. nih.gov In the structure of this compound, the acetamido group is positioned at C5. This would be expected to direct a palladium catalyst to the C4-H bond. This regioselectivity arises from the formation of a stable five-membered palladacycle intermediate, which positions the metal catalyst in close proximity to the C4-H bond, facilitating its cleavage and subsequent functionalization (e.g., arylation, olefination, amination). nih.govscienceopen.com

While the C6 position is also ortho to the acetamido group, it is already substituted with a bromine atom. Therefore, functionalization via C-H activation directed by the acetamido group would selectively occur at the C4 position. The pyridine nitrogen itself can also direct C-H activation, typically to the C6 position, but this site is blocked in the title compound. scienceopen.com In some cases, remote C-H functionalization at the C4 position of pyridines can also be achieved, though this is less common than ortho-functionalization. The presence of the acetamido group makes the C4 position the most likely site for functionalization via a directed C-H activation strategy.

Advanced Applications in Organic Synthesis

Construction of Complex Heterocyclic Scaffolds

The pyridine (B92270) ring is a fundamental structural motif in a vast number of biologically active compounds and functional materials. nih.gov 5-Acetamido-2-bromopyridine serves as an excellent starting material for the elaboration of this core into more complex heterocyclic systems.

The bromine atom at the 2-position of this compound is susceptible to displacement through various cross-coupling reactions. This reactivity is extensively exploited in the synthesis of diverse pyridine-based architectures. For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling allow for the introduction of a wide range of aryl and heteroaryl groups at this position. mdpi.com This methodology provides a direct pathway to biaryl and heteroaryl-substituted pyridines, which are common scaffolds in medicinal chemistry.

Furthermore, the amenability of the bromine atom to undergo reactions such as the Heck coupling enables the introduction of vinyl groups. acs.org These vinylated pyridines are valuable intermediates that can be further functionalized. For example, an optimized Heck ethylenation of this compound has been developed on a multikilogram scale, demonstrating the industrial relevance of this transformation. acs.org This process utilizes a unique catalytic system of palladium acetate (B1210297), tri-o-tolylphosphine (B155546), and BINAP to achieve high yields of 2-acetamido-5-vinylpyridine. acs.org

The construction of fused heterocyclic systems is another significant application. Through intramolecular cyclization strategies, the pyridine ring of this compound can be annulated with other rings, leading to the formation of complex polycyclic scaffolds. researchgate.net These intricate structures are often sought after in drug discovery programs due to their conformational rigidity and potential for specific biological interactions.

| Reaction Type | Reagents/Catalysts | Resulting Structure | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Aryl-substituted pyridines | mdpi.com |

| Heck Coupling | Alkenes, Pd catalyst, Base | Vinyl-substituted pyridines | acs.org |

| Intramolecular Cyclization | Various, depending on the desired ring system | Fused heterocyclic systems | researchgate.net |

The acetamido group at the 5-position of the pyridine ring offers another site for chemical modification, further expanding the synthetic utility of this compound. This group can be hydrolyzed to the corresponding amine, which can then participate in a variety of reactions, including amide bond formation, sulfonylation, and reductive amination. google.comgoogle.com This allows for the introduction of a wide range of functional groups and structural motifs, tailoring the final molecule for specific applications. smolecule.com

For example, the free amine can be acylated with various carboxylic acids to generate a library of amide derivatives. These derivatives can be screened for biological activity, a common strategy in drug discovery. Moreover, the amine can be a key component in the construction of more complex heterocyclic systems through condensation reactions.

The interplay between the reactivity of the bromine atom and the acetamido group allows for sequential functionalization, providing access to highly decorated and specialized molecular structures. This step-wise approach enables precise control over the final architecture of the molecule.

Role as a Building Block in Pharmaceutical Intermediate Synthesis

The structural features of this compound make it a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs). pharmanoble.comnih.gov Its ability to participate in a variety of chemical transformations allows for the efficient construction of the complex molecular frameworks often found in modern drugs. smolecule.com

This compound serves as a key building block in the synthesis of various pharmaceutical intermediates. smolecule.compharmanoble.com The bromine atom can be readily displaced by nucleophiles or participate in cross-coupling reactions to introduce different substituents, while the acetamido group can be modified or retained as a key structural element in the final API. smolecule.com

For instance, its derivatives have been investigated for their potential as tachykinin receptor antagonists. chemicalbook.com Furthermore, the core structure is relevant to the development of sigma receptor ligands, which are of interest for treating neurological conditions. smolecule.com The versatility of this compound allows for the creation of a diverse range of molecules that can be tested for various pharmacological activities. smolecule.com

| Therapeutic Target/Application | Synthetic Utility of this compound | Reference |

| Tachykinin Receptor Antagonists | Used in the preparation of potential antagonists. | chemicalbook.com |

| Sigma Receptor Ligands | Serves as a building block for compounds targeting these receptors. | smolecule.com |

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs containing these scaffolds. nih.govnih.gov this compound is an ideal starting material for the synthesis of a wide variety of these pharmacologically relevant structures.

The pyridine ring itself is a key pharmacophore in many drugs. By using this compound as a starting point, chemists can readily synthesize substituted pyridines and fused pyridine systems that are often found in bioactive molecules. mdpi.com For example, the synthesis of imidazo[1,2-a]pyridines, a class of compounds with diverse biological activities, can be accomplished using precursors derived from 2-bromopyridines. researchgate.net

The ability to perform various C-C and C-N bond-forming reactions with this compound allows for the construction of complex nitrogen-containing heterocyclic systems with high efficiency and control. This versatility is crucial in the rapid generation of compound libraries for high-throughput screening in drug discovery programs.

Applications in Agrochemical and Advanced Material Synthesis

The utility of this compound extends beyond the pharmaceutical industry into the realms of agrochemicals and advanced materials. smolecule.com The same chemical reactivity that makes it a valuable building block in drug synthesis also allows for its incorporation into molecules designed for crop protection and novel materials with specific electronic or optical properties.

In the field of agrochemicals, substituted pyridines are a well-established class of compounds with insecticidal, herbicidal, and fungicidal properties. This compound can serve as a versatile intermediate for the synthesis of new agrochemical candidates. smolecule.com The ability to introduce a variety of functional groups allows for the fine-tuning of the molecule's biological activity and environmental profile.

In materials science, pyridine-containing polymers and small molecules are of interest for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and catalysis. The synthetic accessibility of diverse pyridine derivatives from this compound makes it a useful tool for the development of new functional materials. The ability to create complex, heteroarylated structures is particularly relevant for designing materials with tailored electronic and photophysical properties. mdpi.com

Medicinal Chemistry and Biological Activity Investigations

5-Acetamido-2-bromopyridine as a Privileged Scaffold for Drug Discovery

This compound has emerged as a valuable starting material and structural motif in the field of medicinal chemistry. Its utility stems from the presence of multiple reactive sites that allow for diverse chemical modifications, enabling the exploration of a broad chemical space in the quest for new therapeutic agents.

The structure of this compound provides a versatile platform for the synthesis of a wide array of derivatives. The bromine atom at the 2-position is particularly amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse range of substituents. nih.gov This strategic placement of a halogen atom facilitates late-stage functionalization, a key strategy in modern drug discovery for rapidly generating analogs with varied properties. nih.gov

For instance, the amino group, protected as an acetamide (B32628), can be deprotected and subsequently modified. The pyridine (B92270) ring itself can also undergo various transformations. This multi-faceted reactivity allows medicinal chemists to systematically alter the scaffold to optimize biological activity, selectivity, and pharmacokinetic properties. A common approach involves the use of this compound in the synthesis of more complex heterocyclic systems. For example, it has been used as a reagent in the preparation of tachykinin receptor antagonists. chemicalbook.com

The synthesis of derivatives often involves multi-step sequences. A general strategy might involve:

Coupling Reaction: Utilizing the bromine at the 2-position for Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions to introduce new carbon-carbon or carbon-nitrogen bonds.

Modification of the Acetamido Group: Hydrolysis of the acetamide to the free amine, followed by reaction with various electrophiles to introduce diverse side chains.

An example of a synthetic route utilizing a related bromopyridine derivative is the Heck-type vinylation of 2-acetamido-5-bromopyridine (B57907). acs.org This reaction demonstrates the utility of the bromo-pyridine scaffold in creating carbon-carbon bonds, a fundamental transformation in the synthesis of complex molecules.

The pyridine ring is a prominent structural element in a vast number of pharmaceuticals and is considered a "privileged scaffold" in drug discovery. nih.govrsc.org Its prevalence is due to a combination of favorable physicochemical properties and its ability to engage in various non-covalent interactions with biological targets. rsc.org

Key attributes of the pyridine core include:

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many protein targets. frontiersin.org

Aromaticity and π-π Stacking: The aromatic nature of the pyridine ring allows it to participate in π-π stacking interactions with aromatic amino acid residues in proteins.

Solubility and Polarity: The presence of the nitrogen atom increases the polarity of the ring compared to benzene (B151609), which can improve the aqueous solubility of drug candidates. rsc.org

Metabolic Stability: The pyridine ring is often more resistant to metabolic degradation than a corresponding phenyl ring, which can lead to improved pharmacokinetic profiles.

Versatility in Substitution: The pyridine ring can be substituted at multiple positions, allowing for fine-tuning of a molecule's properties to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) characteristics. researchgate.netnih.gov

The pyridine moiety is found in a wide range of FDA-approved drugs, highlighting its therapeutic importance across various disease areas. nih.govnih.gov Its ability to serve as a bioisostere for other functional groups, such as amides and other nitrogen-containing heterocycles, further enhances its utility in drug design. frontiersin.org

Exploration of Derivatives as Therapeutic Agents

The versatile scaffold of this compound has been exploited to generate derivatives with a range of biological activities, targeting different classes of proteins implicated in disease.

Derivatives of this compound have been investigated as antagonists of tachykinin receptors, specifically the NK1 and NK2 subtypes. chemicalbook.comgoogle.com Tachykinins are a family of neuropeptides that mediate a variety of biological effects, and their receptors are targets for the treatment of conditions such as pain, inflammation, and certain psychiatric disorders. google.comguidetopharmacology.org

The development of non-peptide antagonists for these receptors is an active area of research. The general structure of these antagonists often features a heterocyclic core, and the pyridine ring system derived from this compound can serve as a suitable foundation. The synthesis of these antagonists often involves coupling the bromopyridine core with other cyclic or acyclic fragments to achieve the desired three-dimensional structure for optimal receptor binding. google.com

| Target Receptor | Therapeutic Potential | Reference |

| Tachykinin NK1 Receptor | Pain, Nausea, Emesis | google.com |

| Tachykinin NK2 Receptor | Asthma, Irritable Bowel Syndrome, Anxiety | nih.gov |

Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in crucial cellular processes like cell growth, proliferation, and survival. acs.orged.ac.uk Dysregulation of the PI3K signaling pathway is a hallmark of many cancers, making these enzymes attractive targets for anticancer drug development. acs.org

Derivatives incorporating the pyridine scaffold have been designed and synthesized as PI3K inhibitors. The pyridine core can act as a hinge-binding motif, interacting with the ATP-binding site of the kinase. frontiersin.org By modifying the substituents on the pyridine ring, researchers can achieve selectivity for different PI3K isoforms and optimize the potency of the inhibitors. nih.gov The development of such inhibitors often involves creating libraries of compounds and screening them for their ability to inhibit PI3K activity in biochemical and cellular assays. nih.gov

| Kinase Target | Therapeutic Area | Key Feature of Inhibitors | Reference |

| PI3 Kinase | Cancer, Inflammatory Diseases | Pyridine core as a hinge-binding motif | frontiersin.orggoogleapis.com |

While direct synthesis of haloperidol (B65202) derivatives from this compound is not explicitly detailed in the provided context, the broader class of piperidine (B6355638) derivatives, of which haloperidol is a member, has been synthesized using bromopyridine precursors. mdpi.com The synthesis of complex piperidines often involves the coupling of a pyridine ring with other fragments, followed by reduction of the pyridine to a piperidine. mdpi.com

The development of novel heterocyclic derivatives for neurological disorders is an ongoing area of research. google.com The pyridine and piperidine scaffolds are central to many compounds active in the central nervous system. Synthetic strategies that allow for the construction of diverse substituted piperidines are therefore of significant interest.

Thiazolyl Thiourea (B124793) Compounds

Thiourea derivatives, known for their diverse medicinal applications, have been synthesized incorporating a thiazole (B1198619) moiety. semanticscholar.org These compounds, along with their urea (B33335) counterparts, exhibit a broad spectrum of biological activities, including anti-HIV, antiviral, and antimicrobial effects. mdpi.com Specifically, thiazolyl thiourea derivatives have been investigated for their potential as non-acidic anti-inflammatory and analgesic agents. nih.gov The synthesis of these compounds often involves the reaction of a substituted aminothiazole with an appropriate isothiocyanate. The resulting thiazolyl thiourea scaffold has demonstrated significant biological potential, warranting further investigation in medicinal chemistry. semanticscholar.orgnih.gov

VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a key strategy in cancer therapy. nih.govacs.org Several small molecule inhibitors targeting VEGFR-2 have been developed, with some, like sorafenib (B1663141) and sunitinib, receiving FDA approval. nih.gov Research has explored the development of novel VEGFR-2 inhibitors based on various heterocyclic scaffolds. nih.govresearchgate.netgoogle.com For instance, a series of piperazinylquinoxaline-based derivatives were designed and synthesized, showing promising VEGFR-2 inhibitory activity and antitumor effects against various cancer cell lines. nih.gov The design of these inhibitors often focuses on creating molecules that can bind to the ATP-binding pocket of the kinase domain of VEGFR-2, often in its inactive "DFG-out" conformation. acs.orgresearchgate.net

Anti-thrombolytic Activity Studies

The formation of blood clots, or thrombosis, is a serious medical condition. Research into new anti-thrombolytic agents is crucial for the prevention and treatment of thrombotic events. Novel pyridine derivatives synthesized via Suzuki cross-coupling reaction have been evaluated for their ability to dissolve blood clots. mdpi.com In one study, a series of N-(5-bromo-2-methylpyridin-3-yl)acetamide derivatives were synthesized and tested for their anti-thrombolytic potential. The results indicated that the nature and position of substituents on the aryl ring significantly influenced the anti-thrombolytic activity. mdpi.com

Biofilm Inhibition Activity Investigations

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which makes them highly resistant to antibiotics and host immune responses. mdpi.commdpi.comnih.gov This resistance poses a significant challenge in treating chronic infections. Consequently, there is a growing interest in developing agents that can inhibit biofilm formation. mdpi.commdpi.comnih.govplos.org

Investigations into novel pyridine derivatives have demonstrated their potential as biofilm inhibitors. For example, a series of pyridine derivatives were synthesized and tested for their ability to inhibit biofilm formation by Escherichia coli. mdpi.com Several of these compounds exhibited significant biofilm inhibition, with the potency being influenced by the substituents on the pyridine and associated aryl rings. mdpi.com The mechanism of action for some biofilm inhibitors is thought to involve the disruption of quorum sensing, a cell-to-cell communication system used by bacteria to coordinate group behaviors like biofilm formation. plos.org

| Compound | Biofilm Inhibition (%) against E. coli |

| 4f | 91.95 |

| 4a | 87.36 |

| 4e | 87.09 |

| 4i | 86.48 |

| 4d | 84.30 |

| 4b | 83.90 |

| 4g | 83.62 |

| 4c | 82.97 |

| Data sourced from a study on pyridine derivatives. mdpi.com |

Potential in the Treatment of Autoimmune and Inflammatory Diseases

Autoimmune and inflammatory diseases, such as rheumatoid arthritis and Crohn's disease, are characterized by a dysregulated immune response leading to chronic inflammation. drugbank.comnih.gov The cannabinoid receptor 2 (CB2) has been identified as a potential therapeutic target for these conditions due to its role in modulating inflammation. otago.ac.nz Research has focused on developing ligands that can selectively activate the CB2 receptor. Additionally, the complement pathway, a part of the innate immune system, is also implicated in inflammatory disorders, making its modulation another therapeutic strategy. epo.org While direct studies on this compound for these specific conditions are not detailed, the broader class of pyridine derivatives is being explored for anti-inflammatory properties. frontiersin.org

Antitumor and Anticancer Investigations (e.g., Glioblastoma cytotoxicity)

The this compound scaffold has been incorporated into molecules investigated for their antitumor and anticancer properties. Benzothiazole (B30560) derivatives, for instance, have shown significant potential as anticancer agents. nih.govtandfonline.com One study reported a substituted bromopyridine acetamide benzothiazole derivative with potent antitumor activity against several cancer cell lines, including breast (SKRB-3), colon (SW620), lung (A549), and liver (HepG2) cancer cells, with IC50 values in the nanomolar range. nih.govtandfonline.com

In the context of glioblastoma, a particularly aggressive brain tumor, research has explored the use of histone deacetylase (HDAC) inhibitors. nih.gov A study on uracil- and pyridine-containing HDAC inhibitors demonstrated their cytotoxic effects on glioblastoma multiforme (GBM) cancer stem cells. nih.gov One of the pyridine-hydroxamate derivatives showed significantly higher potency than the control drug, SAHA. nih.gov

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies have provided valuable insights into how different structural modifications influence their therapeutic effects.

In the investigation of anti-thrombolytic pyridine derivatives, it was observed that the presence and position of substituents on the aryl ring, introduced via Suzuki cross-coupling, had a significant impact on their activity. For instance, a derivative with both chloro and fluoro substituents on the aryl ring showed the highest anti-thrombolytic activity. mdpi.com

Similarly, for biofilm inhibition, the nature of the substituent on the aryl ring was a key determinant of efficacy. An iodo substituent, for example, was associated with lower biofilm inhibition activity against E. coli. mdpi.com

In the context of anticancer agents, SAR studies of benzothiazole derivatives have highlighted the importance of specific substitutions. For example, the introduction of certain groups on the benzothiazole ring system of molecules containing a bromopyridine acetamide moiety led to potent antitumor activity. tandfonline.com For a series of rhodanine-based kinase inhibitors, a derivative containing a bromopyridine group exhibited the best inhibitory activity against HepG2 and A549 cancer cell lines. acs.org

These SAR studies underscore the importance of systematic structural modifications to enhance the desired biological activity and provide a rational basis for the design of more potent and selective therapeutic agents derived from the this compound core.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on pyridine (B92270) derivatives provide deep insights into their chemical behavior. For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to investigate the structure-property relationships in related N-[5-bromo-2-methylpyridine-3-yl]acetamide systems. mdpi.com

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding electronic transitions and chemical reactivity. mdpi.comyoutube.comlibretexts.org The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.comphyschemres.org A small energy gap suggests high reactivity and lower kinetic stability, whereas a large gap indicates high stability. mdpi.com

For a related compound, N-[5-bromo-2-methylpyridine-3-yl]acetamide, DFT calculations have determined the HOMO and LUMO energy values. mdpi.com The HOMO is primarily dispersed around the pyridine ring and its substituents, while the LUMO is shifted towards the phenyl ring in its coupled derivatives, indicating a potential for rapid electron movement and high reactivity. mdpi.com Analysis of a similar compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, revealed a HOMO-LUMO gap of 4.343 eV. iucr.org

| Parameter | Value (eV) |

|---|---|

| E(HOMO) | -6.79 |

| E(LUMO) | -1.84 |

| Energy Gap (ΔE) | 4.95 |

Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω), are powerful tools for qualitatively analyzing the chemical reactivity and stability of organic compounds. mdpi.comresearchgate.net These indices provide a quantitative measure of how a molecule's energy changes with the addition or removal of electrons. mdpi.com

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.netlibretexts.orgnumberanalytics.com It illustrates the electrostatic potential on the constant electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue). researchgate.netlibretexts.org These maps are invaluable for predicting how molecules will interact, with negative regions indicating sites for electrophilic attack and positive regions indicating sites for nucleophilic attack. researchgate.net In MEP maps of related pyridine derivatives, negative potential is typically concentrated around electronegative atoms like oxygen and the ring nitrogen, while positive potential is found over hydrogen atoms. researchgate.netresearchgate.net

| Reactivity Index | Value (eV) |

|---|---|

| Electronic Chemical Potential (μ) | -4.31 |

| Chemical Hardness (η) | 2.47 |

| Electrophilicity Index (ω) | 3.76 |

DFT calculations are instrumental in elucidating reaction mechanisms by modeling the energies of reactants, transition states, and products. The electronic properties of N-containing heteroarenes, such as the distribution of charge and orbital energies, can be used to predict their innate reactivity and regioselectivity in reactions like C-H functionalization. bris.ac.uk The presence of the electronegative nitrogen atom creates an electron deficiency in the pyridine ring, particularly at the 2, 4, and 6 positions, which influences the reactivity of substituents. researchgate.net

For instance, 5-Acetamido-2-bromopyridine is used as a reagent in cross-coupling reactions. chemicalbook.com A related compound, N-[5-bromo-2-methylpyridine-3-yl]acetamide, has been shown to react efficiently in palladium-catalyzed Suzuki cross-coupling reactions with various arylboronic acids. mdpi.com The computational analysis of the electronic structure helps explain its utility as a substrate in such transformations, where the bromo group serves as a leaving group for the catalytic cycle. mdpi.comchemicalbook.com

Molecular Docking Analysis for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with the active site of a biological target like an enzyme or receptor. nih.govresearchgate.net

Docking studies on related bromo-indole and benzimidazole (B57391) derivatives have provided insights into the types of interactions these scaffolds can form. nih.govresearchgate.netnih.gov For example, docking of 5-bromoindole (B119039) derivatives into the EGFR tyrosine kinase domain revealed key binding interactions. nih.gov Similarly, studies on 7-acetamido substituted indoles docked into the colchicine-binding site of tubulin showed interactions including hydrogen bonding and pi-alkyl stacking that contribute to their biological activity. nih.gov The acetamido group can act as a hydrogen bond donor and acceptor, while the pyridine ring can participate in pi-stacking interactions with aromatic residues in a protein's binding pocket. The bromine atom can form halogen bonds, further stabilizing the ligand-protein complex.

Scaffold Hopping and Advanced Drug Design Strategies

Scaffold hopping is a medicinal chemistry strategy that aims to identify structurally novel compounds by modifying the central core (scaffold) of a known active molecule while retaining its biological activity. nih.gov This approach is used to discover new chemotypes with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetics, and to bypass existing patents. nih.govnih.gov

In silico methods, including generative reinforcement learning and variational autoencoders, are increasingly used to accelerate scaffold hopping and drug design. nih.govchemrxiv.org These advanced computational tools can generate vast libraries of virtual compounds with novel scaffolds and predict their properties. nih.gov

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, as it is a core structure in numerous bioactive compounds and approved drugs. ufrj.br Starting from a lead compound containing the this compound scaffold, computational approaches can be used to explore structural modifications. For example, a scaffold-hopping strategy was employed to search for dual inhibitors of MDM2 and MDMX, starting from a derivative containing a 2-bromopyridine (B144113) moiety. scispace.com By analyzing docking poses and binding energies, researchers can rationally design new molecules. Modifications might include replacing the bromine with other groups to probe different pockets of the target protein or altering the acetamido linker to optimize the geometry of interaction. This iterative process of design, virtual screening, and scoring helps prioritize the synthesis of compounds with the highest probability of being potent and having drug-like properties. nih.govresearchgate.net

Computational Modeling of Ring Transformations and Linker Modifications

Computational modeling serves as a powerful tool to explore the chemical reactivity and potential transformations of the this compound scaffold. Density Functional Theory (DFT) is a primary method employed to investigate the electronic structure and energetics of molecules, offering predictions of reaction mechanisms and stability. researchgate.netacs.org

Theoretical studies on related pyridine systems have demonstrated the utility of DFT in understanding ring-chain isomerism and the effects of substituents on the electronic characteristics of the pyridine ring. researchgate.net For this compound, DFT calculations can be used to model various potential transformations. For instance, the reactivity of the pyridine ring can be explored by simulating nucleophilic or electrophilic attacks, predicting the most likely sites for substitution or functionalization. The impact of the acetamido and bromo substituents on the ring's aromaticity and electron distribution can be quantified, providing a basis for understanding its chemical behavior. acs.org

Furthermore, computational models can elucidate the mechanisms of metal-free transformations of pyridines into more complex fused bicyclic heterocycles, a process that involves orchestrated steps of nucleophilic addition and electrocyclic reactions. acs.org Such studies could reveal pathways for converting this compound into novel chemical entities with potentially enhanced biological activities.

The modification of the acetamido linker is another area where computational modeling is invaluable. In drug design, altering linker groups can significantly impact a molecule's conformational flexibility, solubility, and ability to interact with biological targets. researchgate.net Computational techniques can be used to explore a variety of linker modifications, such as changing the length, rigidity, or polarity of the acetamido group. By calculating the conformational preferences and energy profiles of these modified structures, researchers can identify derivatives with optimized properties for specific applications. mdpi.com

Below is a table outlining potential ring and linker modifications of this compound that could be investigated using computational modeling techniques.

| Modification Type | Specific Modification Example | Computational Method | Investigated Properties |

| Ring Transformation | Nucleophilic Aromatic Substitution of Bromine | DFT, Reaction Pathway Analysis | Reaction energetics, transition state analysis, product stability |

| Ring Transformation | Cross-coupling reactions (e.g., Suzuki, Sonogashira) | DFT | Reaction feasibility, catalyst interaction, electronic effects |

| Ring Transformation | N-oxidation of the pyridine ring | DFT, Molecular Electrostatic Potential | Reactivity, hydrogen bonding potential |

| Linker Modification | Homologation of the acetamido chain | Molecular Dynamics, Conformational Analysis | Flexibility, steric hindrance, target binding interactions |

| Linker Modification | Replacement of acetyl with other acyl groups | QSAR, Molecular Docking | Structure-activity relationships, binding affinity |

| Linker Modification | Introduction of heteroatoms into the linker | DFT, Solvation Models | Polarity, solubility, hydrogen bonding capacity |

This table is generated based on established computational chemistry methodologies and does not represent experimentally confirmed data.

Prediction of Pharmacokinetic Properties, including Blood-Brain Barrier (BBB) Penetration

A critical aspect of drug development, particularly for agents targeting the central nervous system (CNS), is the ability of a compound to cross the blood-brain barrier (BBB). In silico models are widely used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of drug candidates, including their potential for BBB penetration. frontiersin.orgnih.govnih.govosti.gov

Several computational scoring systems have been developed to evaluate the probability of a molecule entering the CNS. Two prominent examples are the CNS Multiparameter Optimization (CNS-MPO) score and the Blood-Brain Barrier Score (BBB_SCORE). nih.govnih.govmdpi.com

The CNS-MPO algorithm integrates six key physicochemical properties: calculated partition coefficient (ClogP), calculated distribution coefficient at pH 7.4 (ClogD), molecular weight (MW), topological polar surface area (TPSA), number of hydrogen bond donors (HBD), and the pKa of the most basic center. nih.govchemaxon.com The resulting score ranges from 0 to 6, with values greater than or equal to 4.0 being indicative of a higher probability of CNS penetration. nih.govmdpi.com

The BBB_SCORE is another predictive tool based on five physicochemical descriptors: the number of aromatic rings, the count of heavy atoms, a composite value of molecular weight and hydrogen bond donors/acceptors (MWHBN), TPSA, and pKa. nih.govnih.govmdpi.com A BBB_SCORE of 4.0 or higher suggests a high probability of crossing the BBB. nih.govnih.gov